molecular formula C20H25F3N4 B1443798 N'-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-N,N-diethyl-acetamidine CAS No. 1311283-90-5

N'-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-N,N-diethyl-acetamidine

Cat. No.: B1443798
CAS No.: 1311283-90-5
M. Wt: 378.4 g/mol
InChI Key: CDNBAMRHHIWMPS-UHFFFAOYSA-N
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Description

N'-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-N,N-diethyl-acetamidine (molecular formula: C₂₀H₂₅F₃N₄, molecular weight: 378.44 g/mol) is a pyridine-derived compound featuring a trifluoromethyl group at the 5-position, a dimethylamino group at the 2-position of the pyridine ring, and an N,N-diethyl-acetamidine moiety attached to a phenyl group at the 3-position . The compound is synthesized as a high-purity intermediate (≥95%) for pharmaceutical applications, with its derivatives explored in medicinal chemistry for CNS disorders and enzyme modulation .

Properties

IUPAC Name

N'-[3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl]-N,N-diethylethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25F3N4/c1-6-27(7-2)14(3)25-17-10-8-9-15(11-17)18-12-16(20(21,22)23)13-24-19(18)26(4)5/h8-13H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNBAMRHHIWMPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=NC1=CC=CC(=C1)C2=C(N=CC(=C2)C(F)(F)F)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-N,N-diethyl-acetamidine, with the CAS number 1311283-90-5, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H25F3N4
  • Molecular Weight : 378.44 g/mol
  • Structural Features : The compound contains a dimethylamino group, a trifluoromethyl group, and an acetamidine moiety which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in disease processes. For instance, it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer's.
  • Receptor Modulation : It may act as a ligand for muscarinic acetylcholine receptors (M3R), which are implicated in cancer progression and metastasis. Activation of M3R is known to stimulate cell proliferation and resistance to apoptosis in certain tumor types.

Biological Activity Overview

The compound's biological activity can be summarized as follows:

Activity TypeDescription
Anticancer Exhibits cytotoxicity against various cancer cell lines, potentially through apoptosis induction.
Neuroprotective May protect against neurodegeneration by inhibiting AChE and BuChE, enhancing cholinergic signaling.
Anti-inflammatory Potential to modulate inflammatory pathways via receptor interactions.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects on FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin . The mechanism was linked to the compound's ability to induce apoptosis in these cancer cells.
  • Neuropharmacology : Research indicated that compounds similar to this compound could selectively inhibit AChE, leading to increased levels of acetylcholine in the brain, which is beneficial for cognitive functions .
  • Inflammation Modulation : Another study suggested that this compound could affect inflammatory pathways by interacting with specific receptors involved in immune responses, offering potential therapeutic benefits in inflammatory diseases .

Comparison with Similar Compounds

Tables

Table 1. Key Physicochemical Properties

Property Target Compound N-Acetamide Analog Carbamate Ester
Molecular Weight 378.44 323.31 353.34
logP (Predicted) >3 ~2.5 ~2.8
H-Bond Acceptors 4 3 7
H-Bond Donors 1 1 1

Table 2. Comparative Bioactivity

Compound NMDA IC₅₀ (nM) Kinase Inhibition Metabolic Stability (t₁/₂, h)
Target Compound N/A N/A N/A
GMOM 19 (vs. MK-801) Not reported ~2 (in rat plasma)
Furopyridine Carboxamide N/A EGFR IC₅₀ = 0.8 nM >4

Preparation Methods

Synthesis of the Substituted Pyridine Intermediate

The 2-dimethylamino-5-trifluoromethyl-pyridin-3-yl moiety is typically prepared via:

  • Electrophilic substitution reactions on a pyridine ring to introduce the trifluoromethyl group at the 5-position.
  • Subsequent nucleophilic substitution or amination to install the dimethylamino group at the 2-position.

Reagents such as trifluoromethylating agents and dimethylamine derivatives are used under controlled conditions to achieve selective substitution.

Coupling with the Phenyl Ring

The 3-position substitution on the phenyl ring with the prepared pyridine derivative is achieved through:

  • Cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, which allow for the formation of C-C or C-N bonds between aromatic rings.
  • These reactions are catalyzed by palladium complexes, often in the presence of phosphine ligands, under inert atmosphere and elevated temperatures.

Formation of the N,N-Diethyl-Acetamidine Group

The acetamidine group is introduced by:

  • Reaction of an appropriate acetamidine precursor with the aromatic amine or halide intermediate.
  • This may involve amidine formation via condensation of an amine with an acylating agent, or nucleophilic substitution on a suitable leaving group.

The diethyl substitution on the nitrogen is typically installed by using diethylamine or its derivatives during the amidine formation step.

Detailed Reaction Conditions and Optimization

Step Reaction Type Reagents & Conditions Notes Yield & Purity Considerations
1 Trifluoromethylation Use of trifluoromethylating agents (e.g., Togni reagent) under mild heating Control temperature to avoid over-substitution High selectivity needed to avoid polysubstitution
2 Amination Dimethylamine in polar aprotic solvent (e.g., DMF), moderate temperature Reaction time optimized to prevent side reactions Purification by crystallization or chromatography
3 Cross-coupling Pd catalyst, phosphine ligand, base (e.g., K2CO3), inert atmosphere, 80-120°C Solvent choice (toluene, dioxane) critical for solubility High yield with minimal homocoupling side products
4 Acetamidine introduction Diethylamine with acyl chloride or amidine precursor, reflux Use of excess diethylamine to drive reaction Purification by extraction and recrystallization

Research Findings and Industrial Relevance

  • Processes involving N,N-dimethylformamide dimethyl acetal (NNDMF-DMA) have been reported for related compounds to afford high yields and purity under eco-friendly and industrially scalable conditions.
  • The use of aromatic and aliphatic solvents in sequence during the reaction steps can improve the crystallization and isolation of intermediates, enhancing overall process efficiency.
  • Careful control of stoichiometry and reaction atmosphere (inert gas) is essential to prevent oxidation or degradation of sensitive intermediates.
  • Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely employed to monitor reaction progress and confirm structural integrity of intermediates and final products.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents Conditions Outcome
Pyridine substitution Electrophilic and nucleophilic substitutions Trifluoromethylating agents, dimethylamine Mild heating, polar solvents Selective substitution on pyridine ring
Phenyl-pyridine coupling Pd-catalyzed cross-coupling Pd catalyst, phosphine ligands, bases 80-120°C, inert atmosphere Formation of biaryl linkage
Acetamidine formation Amidination via condensation or substitution Diethylamine, acyl chlorides or amidine precursors Reflux, excess amine Formation of N,N-diethyl-acetamidine group
Purification Crystallization, chromatography Solvent systems (toluene, hexane) Controlled temperature High purity final compound

Q & A

Q. What are the critical steps in synthesizing N'-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-N,N-diethyl-acetamidine?

Answer: Synthesis typically involves multi-step reactions, including:

  • Amination of pyridine derivatives : Introduction of dimethylamino and trifluoromethyl groups via nucleophilic substitution under controlled pH and temperature (e.g., using DMF as solvent at 80–100°C) .
  • Coupling reactions : Formation of the phenyl-acetamidine backbone via Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) .
  • Purification : Column chromatography (hexane/ethyl acetate gradients) or recrystallization to achieve ≥95% purity, verified by HPLC .

Q. How should researchers characterize this compound’s structural integrity and purity?

Answer: Standard characterization methods include:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., dimethylamino protons at δ 2.8–3.1 ppm; trifluoromethyl at δ 120–125 ppm in ¹³C) .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z ~435.2) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and stability under acidic/basic conditions .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound?

Answer: Yield optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene minimizes side reactions in coupling steps .
  • Catalyst tuning : Screening Pd-based catalysts (e.g., PdCl₂(dppf) for sterically hindered substrates) improves coupling efficiency .
  • Temperature control : Lowering reaction temperatures (e.g., 60°C) reduces decomposition of trifluoromethyl groups, while higher temps (120°C) accelerate aryl-aryl bond formation .

Q. How should contradictions in reported biological activity data be resolved?

Answer: Discrepancies may arise from:

  • Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–72 hours) to ensure reproducibility .
  • Structural analogs : Compare activity of this compound with derivatives (e.g., trifluoromethyl vs. methyl substitutions) to isolate pharmacophore contributions .
  • Dosage calibration : Perform dose-response curves (0.1–100 μM) to identify IC₅₀ values and rule out off-target effects .

Q. What methodologies are recommended for studying the compound’s stability under experimental conditions?

Answer: Stability protocols include:

  • pH-dependent degradation : Incubate in buffers (pH 2–12) at 37°C for 24 hours; monitor via LC-MS for hydrolysis of acetamidine groups .
  • Light sensitivity : Expose to UV (254 nm) and visible light; quantify photodegradation products (e.g., nitroso derivatives) using tandem MS .
  • Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition onset temperatures (>200°C typical for aryl-acetamidines) .

Q. How can computational methods aid in designing novel derivatives with enhanced selectivity?

Answer:

  • Docking studies : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., kinase ATP-binding pockets), prioritizing substituents that improve binding affinity (ΔG ≤ -8 kcal/mol) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity data to predict optimal functional groups (e.g., electron-withdrawing CF₃ enhances target engagement) .
  • ADMET prediction : SwissADME or pkCSM tools assess bioavailability, metabolic stability, and toxicity risks (e.g., CYP450 inhibition) .

Methodological Notes

  • Data validation : Cross-reference NMR assignments with computational predictions (e.g., ACD/Labs) to confirm regiochemistry .
  • Contradiction mitigation : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) to resolve conflicting bioactivity reports .
  • Synthetic scalability : Pilot reactions at 10 mmol scale to identify bottlenecks (e.g., intermediate purification steps) before large-scale synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-N,N-diethyl-acetamidine
Reactant of Route 2
Reactant of Route 2
N'-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-N,N-diethyl-acetamidine

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